3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

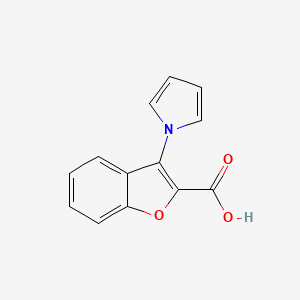

The molecular architecture of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid exhibits a planar tricyclic system composed of fused benzofuran and attached pyrrole heterocycles. The benzofuran core maintains the characteristic oxygen-containing five-membered ring fused to a benzene ring, while the pyrrole moiety provides additional nitrogen-containing heteroaromatic character to the overall structure. The carboxylic acid functionality at the 2-position of the benzofuran ring introduces polar characteristics and potential hydrogen bonding capabilities that significantly influence the compound's physical and chemical properties. Crystallographic data from related benzofuropyrrole systems indicate that the tricyclic framework typically adopts a planar conformation, as demonstrated in analogous compounds where the fused ring system shows minimal deviation from planarity.

The geometric parameters of the benzofuran component follow established patterns observed in similar heterocyclic systems, with carbon-carbon bond lengths in the benzene ring typically measuring approximately 1.37 Å. The pyrrole ring attachment introduces specific geometric constraints, with nitrogen-carbon bond lengths in the pyrrole moiety typically ranging from 1.35 to 1.40 Å, consistent with aromatic character and electron delocalization throughout the heterocyclic framework. The carboxylic acid group orientation relative to the benzofuran plane plays a crucial role in determining the overall molecular conformation and intermolecular interactions in the solid state. The attachment of the pyrrole ring at the 3-position creates a conjugated system that extends the electron delocalization beyond the benzofuran core, potentially affecting the molecular planarity and electronic distribution.

Intermolecular interactions in the crystalline state are dominated by hydrogen bonding involving the carboxylic acid functionality, which can form both intermolecular and intramolecular hydrogen bonds. The nitrogen atom in the pyrrole ring may participate in weak hydrogen bonding interactions, contributing to the overall crystal packing arrangement. The planar nature of the heterocyclic framework facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, which are commonly observed in aromatic heterocyclic compounds. These non-covalent interactions significantly influence the crystal structure stability and physical properties such as melting point and solubility characteristics.

Propriétés

IUPAC Name |

3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXQBNFNACZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346771 | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80066-99-5 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80066-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Perkin Rearrangement of 3-Halocoumarins

A highly efficient method to prepare benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins under basic conditions. This method involves:

- Base-catalyzed ring fission of 3-halocoumarin to form a phenoxide anion intermediate

- Intramolecular nucleophilic attack leading to benzofuran ring contraction

- Reaction conditions: Sodium hydroxide in ethanol or methanol

- Microwave-assisted heating can reduce reaction time drastically (from ~3 hours to 5 minutes) and improve yields

- High yields (95–99%) of benzofuran-2-carboxylic acid derivatives reported

| Bromocoumarin (1) | Product (2) Yield (%) |

|---|---|

| (1a) | (2a), 99 |

| (1b) | (2b), 95 |

| (1c) | (2c), 99 |

| (1d) | (2d), 97 |

Source: Microwave-assisted Perkin rearrangement significantly enhances efficiency and yield of benzofuran-2-carboxylic acids.

Alternative Synthesis via Directed Lithiation and Electrophilic Substitution

An alternative approach includes:

- Directed lithiation of benzofuran derivatives at low temperature (−68°C) using n-butyllithium

- Subsequent electrophilic substitution with benzyl chloroformate

- Hydrolysis and purification steps to yield benzofuran carboxylic acid derivatives with high purity (82% yield reported)

This method allows for selective functionalization and is useful for preparing intermediates for further elaboration.

Industrial and Scale-Up Considerations

- Large-scale synthesis typically employs optimized reaction conditions for high yield and purity

- Use of continuous flow reactors and automated synthesis platforms enhances efficiency and scalability

- Control of reaction parameters such as temperature, solvent, and reagent stoichiometry is critical to minimize side reactions and maximize product quality.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The benzofuran-2-carboxylic acid intermediates prepared by Perkin rearrangement exhibit high purity confirmed by HPLC (e.g., 96.3%) and melting points consistent with literature (e.g., 186.8–188.2°C).

- NMR and mass spectrometry data confirm the structure and substitution patterns of intermediates and final products.

- The Paal-Knorr reaction conditions are mild and yield pyrrole-substituted benzofurans with minimal side products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and benzofuran rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is C₁₃H₉NO₃, with a molecular weight of approximately 241.24 g/mol. The compound features a pyrrole ring fused with a benzofuran structure, which contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit antimicrobial properties. For instance, 3-benzofurancarboxylic acid derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi. In a study, specific derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against selected bacterial strains .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent. Studies have shown that certain benzofuran derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in the proliferation of cancer cells. In vitro assays demonstrated that specific derivatives exhibited potent inhibitory activity against GSK-3β, leading to reduced proliferation in pancreatic cancer cell lines .

Neuropathic Pain Treatment

Another promising application is in the treatment of neuropathic pain. Research has identified compounds that act as agonists for nociceptin/orphanin FQ receptors, which are involved in pain modulation. The design and synthesis of novel non-peptide agonists have shown efficacy in alleviating neuropathic pain symptoms .

Case Study 1: Antimicrobial Evaluation

A series of halogenated derivatives of 3-benzofurancarboxylic acids were synthesized and tested for antimicrobial activity. The results indicated that certain compounds exhibited significant activity against both Gram-positive bacteria and Candida species, suggesting their potential use in treating infections caused by resistant strains .

Case Study 2: GSK-3β Inhibition

In a study focused on the inhibition of GSK-3β, selected benzofuran derivatives were tested for their ability to inhibit this kinase in human pancreatic cancer cells. The results showed that some derivatives had IC50 values below 1 nM, indicating their high potency as therapeutic agents against cancer .

Mécanisme D'action

The mechanism of action of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following compounds are selected for comparison based on core scaffold modifications, substituent variations, or functional group replacements:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Carboxylic Acid vs. Esters are typically prodrug candidates, as they hydrolyze in vivo to release the active carboxylic acid .

Benzofuran vs.

Sulfonyl and Halogen Substituents :

Activité Biologique

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉NO₃, with a molecular weight of approximately 227.22 g/mol. The compound features a pyrrole ring fused with a benzofuran moiety, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the pyrrole and benzofuran rings allows for:

- Hydrogen Bonding : Facilitating interactions with biological macromolecules.

- π-π Stacking : Enhancing binding affinity to target proteins.

- Hydrophobic Interactions : Contributing to the stability of the compound within lipid environments.

These interactions can modulate various signaling pathways, influencing cellular responses.

Anticancer Activity

Research has shown that derivatives of benzofuran-based compounds exhibit significant anticancer properties. In particular, studies have indicated that this compound may induce apoptosis in cancer cell lines such as MDA-MB-231.

A study reported that treatment with a related benzofuran derivative led to an increase in early and late apoptosis phases in these cells:

| Treatment | Total % | Early Apoptosis % | Late Apoptosis % | Necrosis % |

|---|---|---|---|---|

| Control | 1.46 | 0.47 | 0.31 | 0.68 |

| Compound 9e | 34.29 | 8.11 | 23.77 | 2.41 |

This indicates that compounds similar to this compound can significantly affect cell viability and promote apoptotic pathways in cancer cells .

Enzyme Inhibition

Benzofuran derivatives have been studied for their potential as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes. The inhibitory activity against different isoforms has been characterized, revealing moderate to strong inhibition profiles:

| Compound | hCA I Inhibition (μM) | hCA II Inhibition (μM) |

|---|---|---|

| Compound A | >100 | 7.9 |

| Compound B | 64.7 | 3.1 |

These findings suggest that the carboxylic acid moiety enhances the inhibitory potential against hCA isoforms, which could be exploited for therapeutic applications in conditions like glaucoma and obesity .

Synthesis and Activity Relationship

A significant study focused on the synthesis of various derivatives of benzofuran-based carboxylic acids, including those related to this compound. The structure–activity relationship (SAR) was explored, revealing that modifications on the aromatic rings could lead to improved biological activities such as enhanced anticancer effects or increased enzyme inhibition .

Antimicrobial Properties

Another area of research has investigated the antimicrobial properties of pyrrole-ligated compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the recommended synthetic strategies for 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Construct the benzofuran-2-carboxylic acid core via cyclization of 2-carboxy benzaldehyde derivatives under basic conditions (e.g., K₂CO₃ in refluxing ethyl methyl ketone) .

- Step 2 : Introduce the pyrrole moiety via Pd-catalyzed C–H arylation or coupling reactions (e.g., Suzuki-Miyaura) .

- Step 3 : Optimize purification using column chromatography or recrystallization to achieve >95% purity. Key challenges include regioselectivity in arylation and minimizing side reactions during cyclization.

Q. What analytical methods are critical for characterizing structural purity?

- NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and monitor reaction progress .

- HPLC/MS : Assess purity (>98%) and molecular weight consistency (e.g., ESI-MS for [M+H]+ ion) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or packing effects, as demonstrated for structurally similar benzofuran derivatives .

Q. How should researchers design initial biological activity screenings?

- Antimicrobial Assays : Use standardized microbial susceptibility tests (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi, referencing protocols for substituted benzofurans .

- Enzyme Inhibition Studies : Screen against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates or ELISA-based methods .

- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK293) to establish preliminary safety profiles .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Variable Assay Conditions : Standardize parameters (e.g., pH, incubation time) to minimize inter-lab variability .

- Substituent Effects : Compare activity trends across analogs (e.g., electron-withdrawing groups on the pyrrole ring may enhance antimicrobial potency) .

- Meta-Analysis : Use computational tools (e.g., ChemAxon) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. What computational approaches predict target interactions and mechanism of action?

- Molecular Docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (PDB: 1KZN) or human COX-2 (PDB: 5KIR) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Develop predictive models using descriptors like Hammett constants for substituents on the benzofuran ring .

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for C–H arylation efficiency .

- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .

- Flow Chemistry : Adapt batch reactions to continuous flow systems to improve heat/mass transfer and scalability .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Systematic Substituent Variation : Synthesize derivatives with halogens, alkyl groups, or methoxy substituents on the benzofuran/pyrrole rings .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carboxylic acid group) using MOE or Schrödinger software .

- In Vivo Validation : Compare in vitro and in vivo efficacy in rodent models to validate SAR hypotheses .

Safety and Handling Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Work in a fume hood to avoid inhalation of fine powder .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How should stability studies be designed for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.